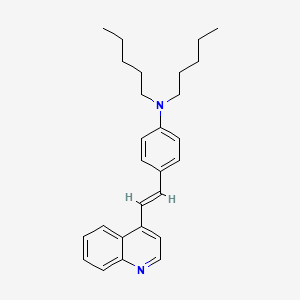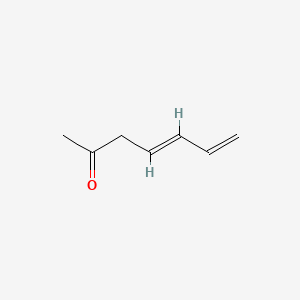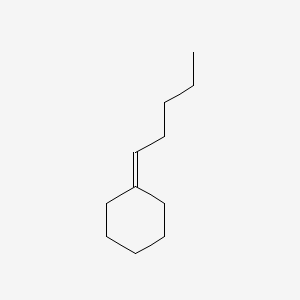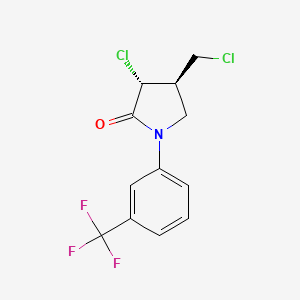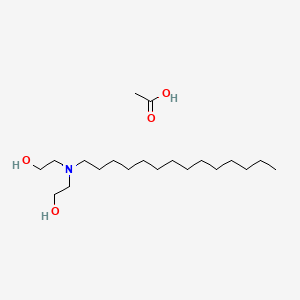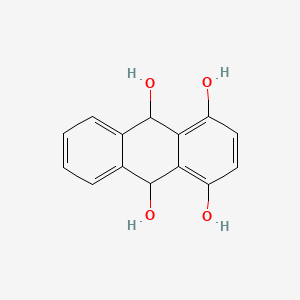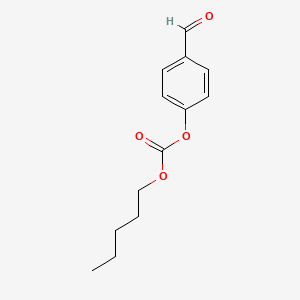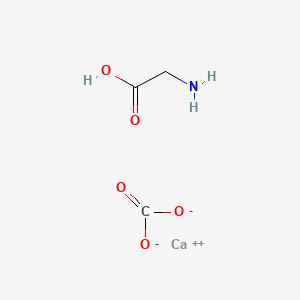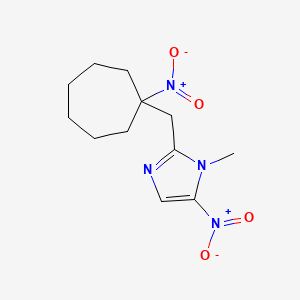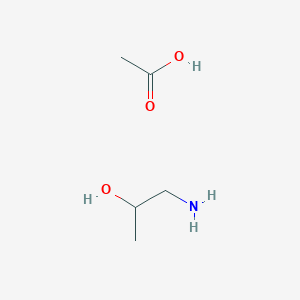
Cryolite, trilithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryolite, trilithium, also known as trilithium hexafluoroaluminate, is a chemical compound with the formula AlF6Li3. It is a rare mineral that is primarily used in the aluminum industry. This compound is known for its high reactivity and is often used in experimental research and specific synthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cryolite, trilithium can be synthesized using various methods. One common method involves the reaction of lithium fluoride (LiF) with aluminum fluoride (AlF3) under controlled conditions. The reaction typically occurs in an acidic or weakly alkaline solution with a fluorine-aluminum molar ratio of 5.4–6.6 to achieve high purity . The particle size of the cryolite can be controlled by adding a seed during precipitation .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorine-containing waste from various industries. The waste is treated to recover fluorine, which is then used to produce cryolite. This method not only helps in recycling fluorine but also reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions
Cryolite, trilithium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different aluminum and lithium compounds.
Reduction: It can be reduced to form elemental aluminum and lithium.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrofluoric acid (HF): Used in the production of cryolite from fluorite.
Sulfuric acid (H2SO4): Used in the acidolysis reaction to produce hydrofluoric acid before synthesizing cryolite.
Major Products Formed
The major products formed from reactions involving this compound include various aluminum and lithium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cryolite, trilithium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cryolite, trilithium involves its interaction with molecular targets and pathways. In biological systems, lithium ions from cryolite can inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), leading to neuroprotective effects . In industrial applications, cryolite acts as a solvent for alumina, facilitating its electrolytic reduction to aluminum .
Comparison with Similar Compounds
Cryolite, trilithium can be compared with other similar compounds, such as:
Cryolite (Na3AlF6): A sodium analog of this compound, used in the aluminum industry for similar purposes.
Chiolite (Na5Al3F14): Another aluminum fluoride compound associated with cryolite in natural deposits.
This compound is unique due to its high reactivity and specific applications in experimental research and synthetic reactions. Its ability to act as a solvent for alumina and its neuroprotective properties make it distinct from other similar compounds .
Properties
CAS No. |
61105-08-6 |
|---|---|
Molecular Formula |
AlF6Li3 |
Molecular Weight |
161.9 g/mol |
IUPAC Name |
trilithium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3Li/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
InChI Key |
VRSRNLHMYUACMN-UHFFFAOYSA-H |
Canonical SMILES |
[Li+].[Li+].[Li+].F[Al-3](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


